molecular formula C15H19N3O7 B586489 Galacto-PUGNAc CAS No. 1145878-98-3

Galacto-PUGNAc

Cat. No.: B586489
CAS No.: 1145878-98-3
M. Wt: 353.33 g/mol
InChI Key: PBLNJFVQMUMOJY-YGZBINAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galacto-PUGNAc: is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB. It is also known as 2-(Acetylamino)-2-deoxy-N-[(phenylamino)carbonyl]oxy-D-galactonimidic Acid δ-Lactone. This compound is derived from galactose and is present in the cell walls of various organisms, including humans. It has demonstrated effects on cell proliferation, differentiation, and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galacto-PUGNAc involves several steps. One of the improved routes includes the following steps :

    Starting Material: The synthesis begins with D-galactose.

    Acetylation: The hydroxyl groups of D-galactose are protected by acetylation.

    Formation of Galactonimidic Acid: The protected galactose is then converted to galactonimidic acid.

    Coupling Reaction: The galactonimidic acid is coupled with phenyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Galacto-PUGNAc undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Galacto-PUGNAc has a wide range of scientific research applications, including:

Mechanism of Action

Galacto-PUGNAc exerts its effects by inhibiting β-hexosaminidases HEXA and HEXB. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, this compound modulates the degradation of glycosides, influencing various cellular processes such as cell recognition, adhesion, and communication .

Properties

CAS No.

1145878-98-3

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

IUPAC Name

[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1

InChI Key

PBLNJFVQMUMOJY-YGZBINAOSA-N

Isomeric SMILES

CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O

Synonyms

2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone;  Gal-PUGNAc; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.